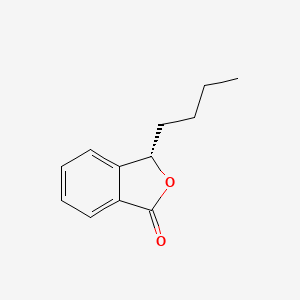

(3S)-Butylphthalide

Übersicht

Beschreibung

(3S)-Butylphthalide is a naturally occurring compound found in celery. It is known for its potential therapeutic effects, particularly in the treatment of ischemic stroke and other neurological disorders. The compound has garnered significant interest due to its neuroprotective properties and its ability to improve cerebral blood flow.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Butylphthalide typically involves the hydrogenation of 3-butylidenephthalide. This reaction is carried out under specific conditions, including the use of a palladium catalyst and hydrogen gas. The reaction is conducted at elevated temperatures and pressures to ensure complete hydrogenation.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The purity of the final product is ensured through various purification techniques, including distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-Butylphthalide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction reactions.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanisms

NBP exhibits a range of pharmacological actions that contribute to its therapeutic efficacy:

- Neuroprotection : NBP protects neuronal cells from oxidative stress and apoptosis. It enhances mitochondrial function and reduces inflammation, making it particularly beneficial in neurodegenerative diseases and ischemic conditions .

- Microcirculation Improvement : The compound promotes microcirculation, which is crucial for brain health, especially in conditions like stroke and vascular dementia .

- Anti-inflammatory Effects : NBP modulates inflammatory responses, which can mitigate damage in various neurological disorders .

Ischemic Stroke

NBP is clinically approved in China for treating acute ischemic stroke. Studies have shown that it significantly improves clinical outcomes, including scores on the modified Rankin Scale and the National Institutes of Health Stroke Scale . A systematic review indicated that NBP enhances recovery through its neuroprotective effects and by improving cerebral blood flow .

Cognitive Impairment

Recent meta-analyses have demonstrated that NBP effectively improves cognitive function in patients with cognitive impairment. In randomized controlled trials (RCTs), NBP outperformed control treatments in enhancing scores on cognitive assessment tools such as the Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) .

Neurodegenerative Diseases

Research indicates that NBP may have therapeutic potential in managing neurodegenerative diseases such as Alzheimer's disease. Animal studies have shown that NBP can inhibit apoptosis in neurons through pathways like PI3K/AKT, leading to improved cognitive function in models of Alzheimer's .

Diabetes and Related Complications

NBP has also been studied for its effects on diabetes-related complications, including diabetic cataracts and atherosclerosis. Its ability to enhance endothelial function and reduce oxidative stress may help mitigate these conditions .

Case Studies

Wirkmechanismus

The mechanism of action of (3S)-Butylphthalide involves several molecular targets and pathways:

Neuroprotection: The compound exerts its neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Cerebral Blood Flow: this compound improves cerebral blood flow by dilating blood vessels and reducing blood viscosity.

Molecular Targets: The compound interacts with various receptors and enzymes involved in neuroprotection and blood flow regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3R)-Butylphthalide: A stereoisomer of (3S)-Butylphthalide with similar but distinct biological activities.

Phthalide: A related compound with a simpler structure and different biological properties.

3-Butylidenephthalide: A precursor in the synthesis of this compound with its own set of biological activities.

Uniqueness

This compound is unique due to its specific stereochemistry, which contributes to its distinct neuroprotective properties and its ability to improve cerebral blood flow. This sets it apart from other similar compounds and makes it a valuable compound for therapeutic applications.

Biologische Aktivität

(3S)-Butylphthalide, also known as 3-n-butylphthalide (NBP), is a compound derived from the seeds of Apium graveolens (celery) and has garnered attention for its potential therapeutic applications, particularly in neuroprotection and cognitive enhancement. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

This compound exhibits several biological activities that contribute to its therapeutic effects:

- Neuroprotection : NBP has been shown to reduce neuronal apoptosis and inflammation in models of ischemic stroke. It inhibits the activation of microglia and reduces the expression of pro-inflammatory cytokines by targeting the NLRP3 inflammasome pathway .

- Cognitive Enhancement : Clinical studies indicate that NBP can improve cognitive function in patients with cognitive impairment. It enhances performance on various cognitive assessments, such as the Mini-Mental State Examination (MMSE) and Montreal Cognitive Assessment (MoCA) .

- Anti-inflammatory Effects : NBP reduces neuroinflammation by inhibiting the expression of cleaved caspase-3 and other inflammatory markers in brain tissues after injury .

- Vascular Effects : The compound promotes microcirculation and improves cerebral blood flow, which is crucial for recovery following ischemic events .

Summary of Clinical Trials

Several clinical trials have evaluated the efficacy and safety of this compound in various conditions:

- Acute Ischemic Stroke : A recent study involving 1216 patients demonstrated that NBP significantly improved functional outcomes at 90 days compared to placebo, with 56.7% achieving favorable outcomes versus 44% in the control group (odds ratio 1.70; P < .001) .

- Cognitive Impairment : A systematic review encompassing six randomized controlled trials found that NBP notably improved cognitive function without significant adverse effects, suggesting it is both effective and safe for treating cognitive disorders .

Efficacy Table

Case Studies

- Neuroprotective Effects in Rats : In a study using a rat model of middle cerebral artery occlusion (MCAO), NBP treatment resulted in reduced infarct volume and improved neurological scores compared to controls. The treatment enhanced cerebral blood flow restoration and reduced neuronal loss .

- Improvement in Cerebral Hemorrhage : A meta-analysis indicated that NBP administration improved clinical efficacy rates and quality of life metrics in patients with cerebral hemorrhage, supporting its role as a potential treatment option .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Molecular Docking Studies : Research using molecular docking analyses revealed that NBP binds effectively to several targets involved in inflammation and cell survival pathways, including NLRP3 and Caspase-1, indicating its potential as a multi-target therapeutic agent .

- Metabolite Activity : Investigations into microbial metabolites derived from NBP have shown enhanced monoamine oxidase inhibition compared to the parent compound, suggesting that biotransformation may yield more potent derivatives for therapeutic use .

Eigenschaften

IUPAC Name |

3-butyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXMNVQARNZTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863687 | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid; warm-spicy herbaceous aroma | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

177.00 to 178.00 °C. @ 15.00 mm Hg | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in oil, soluble (in ethanol) | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.068-1.074 | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6066-49-5, 3413-15-8 | |

| Record name | Butylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylphthalide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylphthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.